molecular formula C7H4N2O2S B592364 Thiazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1304788-06-4

Thiazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No. B592364
M. Wt: 180.181
InChI Key: QAVZYXJEQFVQRY-UHFFFAOYSA-N
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Description

“Thiazolo[5,4-b]pyridine-5-carboxylic acid” is a chemical compound that has been studied for various applications . It has been identified as a c-KIT inhibitor, which could potentially be used to overcome resistance to certain drugs . The compound has also been linked to the inhibition of PI3Kα, a protein involved in cell growth and survival .


Synthesis Analysis

The synthesis of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” and its derivatives has been described in several studies . The synthesis typically involves a series of reactions, including cyclocondensation, acylation, and alkylation . The structures of the synthesized compounds are usually confirmed by spectroscopic data and single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” has been analyzed in several studies . The compound typically forms a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

The chemical reactions involving “Thiazolo[5,4-b]pyridine-5-carboxylic acid” have been studied in several papers . The compound is known to undergo a variety of reactions, including those involving c-KIT and PI3Kα .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Thiazolo[5,4-b]pyridine-5-carboxylic acid” have been analyzed in several studies . The compound has a molecular weight of 180.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .

Scientific Research Applications

  • Pharmacological Research

    • Thiazolo[5,4-b]pyridines have been found to possess a variety of pharmacological effects . They are considered bioactive heterocyclic compounds due to their broad spectrum of pharmacological activities . Some thiazolo[5,4-b]pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .
    • The synthetic techniques for thiazolo[5,4-b]pyridine construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[5,4-b]pyridines .
  • Phosphoinositide 3-Kinase Inhibitors

    • A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These compounds were tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .
    • The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .
  • Optoelectronic Materials

    • Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . Their appropriate thermal stability and valuable photophysical properties make these molecules valuable for applications in optoelectronic materials .
  • Synthetic Approaches for Novel Thiazolo[5,4-b]pyridines

    • The present microreview systematizes recent advances in the synthetic approaches for novel thiazolo[5,4-b]pyridines . Modern synthetic techniques for thiazolo[5,4-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[5,4-b]pyridines .
  • Nonlinear Absorption Materials

    • A thiazolo[5,4-d]thiazole-bridged porphyrin organic framework (Por-TzTz-POF) has been developed . The planar TzTz moiety coupled with integrated porphyrin units enables efficient π-conjugation and charge distribution in the Por-TzTz-POF resulting in a high nonlinear absorption coefficient .
  • Metal–Organic Frameworks

    • Thiazole has been exploited as a solvent in the synthesis of a series of lanthanide coordination polymers (CPs) from anhydrous LnCl3 and 1,2-bis(4-pyridyl)ethylene (dpe) under solvothermal conditions .
  • Synthesis of Novel Thiazolo[5,4-b]pyridines

    • The present microreview systematizes recent advances in the synthetic approaches for novel thiazolo[5,4-b]pyridines . Modern synthetic techniques for thiazolo[5,4-b]pyridine bicyclic scaffold construction start from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[5,4-b]pyridines .
  • Phosphoinositide 3-Kinase Inhibitors

    • A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm .
  • Optoelectronic Materials

    • Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . Their appropriate thermal stability and valuable photophysical properties make these molecules valuable for applications in optoelectronic materials .
  • Nonlinear Absorption Materials

    • A thiazolo[5,4-d]thiazole-bridged porphyrin organic framework (Por-TzTz-POF) has been developed . The planar TzTz moiety coupled with integrated porphyrin units enables efficient π-conjugation and charge distribution in the Por-TzTz-POF resulting in a high nonlinear absorption coefficient .
  • Metal–Organic Frameworks

    • Thiazole has been exploited as a solvent in the synthesis of a series of lanthanide coordination polymers (CPs) from anhydrous LnCl3 and 1,2-bis(4-pyridyl)ethylene (dpe) under solvothermal conditions .

Future Directions

Future research on “Thiazolo[5,4-b]pyridine-5-carboxylic acid” could focus on further exploring its potential as a c-KIT inhibitor and its ability to overcome drug resistance . Additionally, more studies could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-2-1-4-6(9-5)12-3-8-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZYXJEQFVQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-b]pyridine-5-carboxylic acid

CAS RN

1304788-06-4
Record name [1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid
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